Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazinecarboxylic acids. This compound features a piperazine ring substituted with a pyrimidinyl group and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves the following steps:
Formation of the pyrimidinyl intermediate: The pyrimidinyl group is synthesized through a series of reactions starting from readily available precursors such as acetone and ammonia.
Coupling with piperazine: The pyrimidinyl intermediate is then coupled with piperazine under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinyl and piperazine rings.
Reduction: Reduced forms of the ester group to alcohols.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[2-(methyl)pyrimidin-4-yl]piperazine-1-carboxylate
- Ethyl 4-[2-(ethyl)pyrimidin-4-yl]piperazine-1-carboxylate
These compounds share a similar core structure but differ in the substituents on the pyrimidinyl ring. The uniqueness of this compound lies in its specific substituent, which may confer distinct biological activities and properties.
Properties
Molecular Formula |
C14H22N4O2 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
ethyl 4-(2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-4-20-14(19)18-9-7-17(8-10-18)12-5-6-15-13(16-12)11(2)3/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
GMTWWVUTNLJQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NC=C2)C(C)C |
Origin of Product |
United States |
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